molecular formula C10H7F3O2 B1335940 2-[4-(Trifluoromethyl)phenyl]propanedial CAS No. 493036-50-3

2-[4-(Trifluoromethyl)phenyl]propanedial

Cat. No.: B1335940
CAS No.: 493036-50-3
M. Wt: 216.16 g/mol
InChI Key: NAXAMPHRYFVNEU-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]propanedial is an organic compound with the molecular formula C10H7F3O2 and a molecular weight of 216.16 g/mol . . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)phenyl]propanedial typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with appropriate reagents under controlled conditions. One common method includes the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are meticulously controlled to ensure high yield and purity. The process may involve continuous flow reactors to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)phenyl]propanedial undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[4-(Trifluoromethyl)phenyl]propanedial has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]propanedial involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the reactivity of the aldehyde group with the stability and lipophilicity imparted by the trifluoromethyl group. This combination makes it particularly valuable in the synthesis of pharmaceuticals and other specialized chemicals .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)9-3-1-7(2-4-9)8(5-14)6-15/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXAMPHRYFVNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C=O)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392942
Record name 2-[4-(trifluoromethyl)phenyl]propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493036-50-3
Record name 2-[4-(Trifluoromethyl)phenyl]propanedial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=493036-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(trifluoromethyl)phenyl]propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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